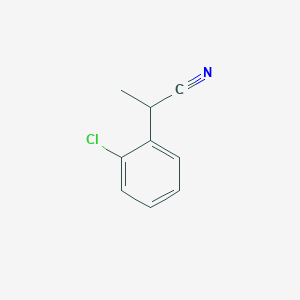

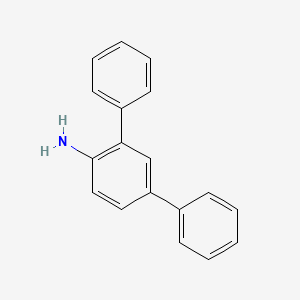

2,4-ジフェニルアニリン

概要

説明

A compound’s description would typically include its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, catalysts, and the reaction mechanism .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including common reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .科学的研究の応用

有機太陽電池

有機太陽電池の分野では、2,4-ジフェニルアニリンは、有望な電気的特性を示す新規材料の合成における成分として使用されます . これらの材料は、有機太陽電池デバイスの効率と性能を向上させるために不可欠です。有機太陽電池デバイスは、製造コストが低く、柔軟性があるため、従来の無機太陽電池の持続可能な代替手段と見なされています .

有機電界効果トランジスタ

2,4-ジフェニルアニリン誘導体は、有機電界効果トランジスタ(OFET)の開発に使用されています . これらのトランジスタは、フレキシブルエレクトロニクスやディスプレイの主要なコンポーネントであり、化合物の特性は、OFETの性能に不可欠な電荷輸送の強化に役立ちます .

蛍光イメージング

この化合物は、特に二光子蛍光イメージング技術の開発において、蛍光イメージングの分野でも重要です . 強い蛍光発光を示す能力により、この化合物は、生物学的プロセスを高空間分解能で可視化できる生物イメージングアプリケーションにとって貴重なツールとなります .

磁気共鳴画像法

磁気共鳴画像法(MRI)では、2,4-ジフェニルアニリンベースの材料を使用して、画像のコントラストを向上させることができます . これらの材料は、特定の組織や細胞を標的とするように機能化することができ、MRIの診断能力を強化し、病気の早期発見につながる可能性があります .

エレクトロクロミックデバイス

最後に、2,4-ジフェニルアニリンは、電気入力に応答して色が変化するエレクトロクロミックデバイス(ECD)で使用するために研究されています . これらのデバイスは、スマートウィンドウ、ディスプレイ、ウェアラブルテクノロジーに適用されており、化合物のエレクトロクロミック特性は、より効率的で耐久性のあるECDの開発に不可欠です .

作用機序

Target of Action

Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity

Mode of Action

Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells

Biochemical Pathways

Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that 2,4-Diphenylaniline could influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability

Result of Action

Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that 2,4-Diphenylaniline might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that it is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .

Molecular Mechanism

The molecular mechanism of 2,4-Diphenylaniline is not well-understood. It is a weak base, with a Kb of 10^-14. With strong acids, it forms salts

特性

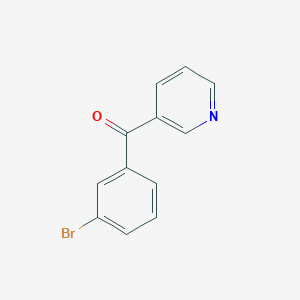

IUPAC Name |

2,4-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJBFCCYSJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487730 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63344-48-9 | |

| Record name | 2,4-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。